REACTION_CXSMILES
|
C([Li])CCC.[Li].C(Br)CCC.[CH2:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13]1.[CH2:21]1[O:23][CH2:22]1>CCOCC.O>[CH:12]1([CH2:21][CH2:22][OH:23])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13]1 |^1:5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
234 g
|
Type
|
reactant
|
Smiles
|
C(CCC)Br
|
Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
C1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring under nitrogen at -10°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The above compound is prepared
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
After warming to 10°
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
WASH
|
Details
|
the organic layer is washed once with dilute HCl and three times with water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
the ether is removed
|
Type
|
DISTILLATION
|
Details
|
the product distilled
|
Type
|
CUSTOM
|
Details
|
collecting 76 g
|
Name
|
|
Type
|
|
Smiles
|
C1(C=CC2=CC=CC=C12)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |